(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
[(Z)-[3-[(3,4-dimethylphenyl)carbamoyl]chromen-2-ylidene]amino] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-8-9-16(10-13(12)2)21-19(24)17-11-15-6-4-5-7-18(15)25-20(17)22-26-14(3)23/h4-11H,1-3H3,(H,21,24)/b22-20- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGCWERYZHMMRD-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NOC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of chromene derivatives typically involves the condensation of salicylaldehyde derivatives with substituted cyanoacetamides. For this compound, the reaction conditions often include the use of sodium acetate in glacial acetic acid, resulting in high yields and purity of the target compound .
Anticancer Activity
Recent studies have demonstrated that derivatives of 2H-chromenes exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:
- MCF-7 (breast cancer): IC50 = 8.5 μM
- PC-3 (prostate cancer): IC50 = 35.0 μM
- A-549 (lung cancer): IC50 = 0.9 μM
- Caco-2 (colorectal cancer): IC50 = 9.9 μM
These results indicate that the compound possesses equipotent activity compared to standard chemotherapeutics like 5-fluorouracil and docetaxel .
The anticancer activity is believed to be mediated through multiple mechanisms, including:
- Inhibition of Carbonic Anhydrase IX (hCA IX) : The compound exhibits selective inhibition against hCA IX, a target associated with tumor progression and metastasis, with a Ki value of approximately 107.9 nM .
- Induction of Apoptosis : Studies suggest that chromene derivatives can induce apoptosis in cancer cells through various signaling pathways, potentially involving the Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring and the chromene scaffold significantly affect biological activity. For instance, the presence of electron-donating groups on the aryl ring enhances lipophilicity and cytotoxicity against cancer cell lines .
| Compound | Structure | IC50 (μM) | Target |
|---|---|---|---|
| VIa | Structure | 8.5 | MCF-7 |
| VIb | Structure | 35.0 | PC-3 |
| VIc | Structure | 0.9 | A-549 |
| VId | Structure | 9.9 | Caco-2 |
Case Studies
- Study on MCF-7 Cells : Compound VIa was tested against MCF-7 cells showing a notable reduction in cell viability at concentrations as low as 8.5 μM, indicating its potential for breast cancer treatment.
- Inhibition Studies : The selective inhibition of hCA IX by this compound was confirmed through molecular docking studies, revealing favorable binding interactions at the active site of the enzyme .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on formula (C₂₂H₂₁N₃O₄).
Substituent Effects on Physicochemical Properties
- Solubility: The acetyloxy group in the target compound improves aqueous solubility compared to halogenated or non-polar imino substituents (e.g., chlorofluorophenyl in ). However, derivatives with thiazole carboxamides () exhibit reduced solubility due to aromatic stacking .
- Lipophilicity : Halogenated derivatives (e.g., ) show higher logP values, favoring membrane permeability but limiting bioavailability. The 3,4-dimethylphenyl group in the target compound balances lipophilicity and metabolic stability .
- Thermal Stability : Melting points for similar compounds range from 214–288°C (e.g., 274°C for ), suggesting that bulky substituents enhance crystalline stability .
Q & A
Basic: What are the standard synthetic protocols for preparing (2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A general approach includes:
- Step 1: Condensation of chromene derivatives with acetyloxyamine under inert conditions (e.g., dry DCM, 0–5°C) to form the imine intermediate.
- Step 2: Amide coupling using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine as a base, followed by purification via silica gel chromatography .
- Monitoring: Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) to track reaction progress.
- Critical Parameters: Temperature control (<5°C during coupling) and anhydrous solvents to minimize hydrolysis.
Advanced: How can crystallographic data discrepancies be resolved during structural refinement of this compound?
Methodological Answer:
Crystallographic refinement using SHELXL ( ) requires careful handling of:
- Twinned Data: Use the TWIN and BASF commands to refine twin laws, particularly for non-merohedral twinning.
- Disordered Moieties: Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters.
- Validation Tools: Cross-check with PLATON or OLEX2 to detect missed symmetry or hydrogen bonding inconsistencies.
- Software Integration: Combine SHELXL with ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen bonding networks .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry and imine tautomerism in DMSO-d6. For example, the acetyloxy imine proton appears as a singlet near δ 2.1 ppm, while aromatic protons show splitting patterns consistent with substitution .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 395.12).
- Elemental Analysis: Ensure <0.5% deviation from calculated C, H, N values .
Advanced: How can computational methods elucidate tautomeric equilibria in (2Z)-imine derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compare enol-keto tautomer stability. Optimize geometries at the B3LYP/6-311++G(d,p) level and calculate Gibbs free energy differences .
- NBO Analysis: Identify hyperconjugative interactions stabilizing the (2Z)-configuration.
- Experimental Cross-Validation: Compare computed IR/NMR spectra with experimental data to validate tautomer ratios .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Antioxidant Activity: DPPH radical scavenging assay (IC50 determination at 517 nm) .
- Anti-inflammatory Screening: Lipoxygenase (LOX) inhibition assay using linoleic acid as substrate.
- Cytotoxicity: MTT assay on human cell lines (e.g., HeLa) with IC50 thresholds <100 μM considered active.
Advanced: How can ONIOM-based QM/MM modeling predict intermolecular interactions in crystal packing?
Methodological Answer:
- Model Setup: Treat the chromene core with high-level QM (e.g., B3LYP) and peripheral groups with MM (UFF force field).
- Non-Covalent Interactions: Analyze π-π stacking and hydrogen bonds (e.g., N–H⋯O=C) using NCI plots in Multiwfn.
- Validation: Overlay computed electrostatic potential maps with experimental Hirshfeld surfaces from CrystalExplorer .
Basic: What are the critical considerations for optimizing reaction yields in large-scale synthesis?
Methodological Answer:
- Coupling Agents: Replace TBTU with HATU for improved efficiency in polar aprotic solvents (e.g., DMF).
- Workup: Use aqueous NaHCO3 for acid-sensitive intermediates to avoid decomposition.
- Scale-Up Challenges: Monitor exothermic reactions with inline FTIR and optimize cooling rates .
Advanced: How does the (2Z)-configuration influence electronic properties compared to (2E) isomers?
Methodological Answer:
- UV-Vis Spectroscopy: (2Z)-isomers exhibit bathochromic shifts due to extended conjugation.
- Cyclic Voltammetry: Measure oxidation potentials to assess HOMO-LUMO gaps. (2Z) derivatives typically show lower band gaps (~2.8 eV) .
- TD-DFT: Simulate electronic transitions to correlate with experimental absorbance peaks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
